molecular formula C15H22N2O2 B13682551 1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate CAS No. 939043-31-9

1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate

Cat. No.: B13682551
CAS No.: 939043-31-9
M. Wt: 262.35 g/mol
InChI Key: KJDYAPHJWZVVCP-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenylhydrazine and a ketone or aldehyde.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with the benzazepine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate: shares similarities with other benzazepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific ester functional group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

939043-31-9

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 7-amino-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-11-9-13(16)7-6-12(11)10-17/h6-7,9H,4-5,8,10,16H2,1-3H3

InChI Key

KJDYAPHJWZVVCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)N

Origin of Product

United States

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